![molecular formula C9H15N5 B1601071 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine CAS No. 32705-71-8](/img/structure/B1601071.png)
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Overview
Description
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the rational design of drugs. Its versatility is evident in various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. Piperazine derivatives have shown a broad spectrum of pharmacological activities, suggesting their potential as a flexible building block in drug discovery. This adaptability underscores the critical role of piperazine-based molecular fragments in designing molecules for diverse diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-Mycobacterial Properties
Piperazine and its analogues have been extensively studied for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, serving as a valuable resource for medicinal chemists. The insights provided can aid in developing safer, selective, and cost-effective anti-mycobacterial agents, leveraging piperazine as a vital building block (Girase et al., 2020).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are pivotal in synthesizing many natural products and therapeutically applicable compounds, highlighting the significance of sulfinamides in asymmetric N-heterocycle synthesis (Philip et al., 2020).
Piperazine Derivatives in CNS Drug Development
Functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, form the largest class of organic compounds with potential CNS activity. Piperazine, due to its structure and versatility, is highlighted as a promising candidate for developing novel CNS-acting drugs. This review underscores the importance of exploring heterocyclic compounds, especially piperazine and its derivatives, for their potential effects ranging from depression and euphoria to convulsion, offering insights into the synthesis of compounds with CNS activity (Saganuwan, 2017).
Pyrimidine Derivatives in Pharmacology
Pyrimidine derivatives, containing a six-membered heterocycle with two nitrogen atoms, possess a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The SAR of pyrimidine structures in active drugs and drug candidates offers a basis for designing compounds with desired pharmacological activities. This comprehensive analysis of pyrimidine derivatives from a pharmacological perspective provides a foundation for the continued search for new, highly effective, and safe medicines (Chiriapkin, 2022).
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is crucial for learning and memory . The compound may also affect the cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) pathways, which are involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . Its lipophilicity (Log Po/w) ranges from 0.2 to 2.02, suggesting it may have good membrane permeability .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cognitive functions due to increased acetylcholine levels . Additionally, its potential effects on CDK4 and ARK5 pathways could lead to changes in cell cycle regulation and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Furthermore, interactions with other substances, such as food or other drugs, could impact its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXKKVXYCSITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552498 | |
Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32705-71-8 | |
Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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